molecular formula C11H14N2O4 B15314467 5-(Diethylamino)-2-nitrobenzoic acid

5-(Diethylamino)-2-nitrobenzoic acid

Cat. No.: B15314467
M. Wt: 238.24 g/mol
InChI Key: FVTCBHSFFXVRKV-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a diethylamino group at the 5-position. Notably, indicates that commercial availability of this compound has been discontinued, implying specialized or restricted prior use, possibly in academic or industrial R&D contexts. The diethylamino group contributes to its basicity and lipophilicity, distinguishing it from other nitrobenzoic acid derivatives.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

5-(diethylamino)-2-nitrobenzoic acid

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)8-5-6-10(13(16)17)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

FVTCBHSFFXVRKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-nitrobenzoic acid typically involves the nitration of 5-(Diethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(Diethylamino)-2-aminobenzoic acid.

    Substitution: Products vary based on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

5-(Diethylamino)-2-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the diethylamino group can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Evidence ID
This compound Likely C₁₁H₁₄N₂O₄ ~250.24* Diethylamino, nitro, carboxylic acid Discontinued; research applications
5-(γ-Glutamylamino)-2-nitrobenzoic acid C₁₂H₁₃N₃O₇ 311.25 γ-Glutamyl, nitro, carboxylic acid Biochemical research (polarity)
2-Nitro-5-thiobenzoic acid C₇H₅NO₄S 199.18 Thiol (mercapto), nitro, carboxylic acid Redox reactions, sulfhydryl assays
Acifluorfen sodium salt C₁₄H₈ClF₃NNaO₅ 383.65 Trifluoromethyl, chloro-phenoxy, nitro Herbicide; regulated toxicity
2-Methylamino-5-nitrobenzoic acid C₈H₈N₂O₄ 196.16 Methylamino, nitro, carboxylic acid Precursor for benzodiazepine synthesis
5,5'-Disulfanediylbis(2-nitrobenzoic acid) (DTNB) C₁₄H₈N₂O₈S₂ 396.35 Disulfide, nitro, carboxylic acid Sulfhydryl group quantification
5-(Morpholin-4-yl)-2-nitrobenzoic acid C₁₁H₁₂N₂O₅ 252.23 Morpholine, nitro, carboxylic acid Pharmaceutical solubility modulation

*Estimated based on structural analogy.

Physicochemical and Functional Differences

Basicity and Solubility: The diethylamino group in the target compound enhances basicity compared to amino (e.g., 2-Amino-5-nitrobenzoic acid, ) or morpholine derivatives (). This increases solubility in acidic media. In contrast, 5-(γ-Glutamylamino)-2-nitrobenzoic acid () exhibits higher polarity due to its glutamyl side chain, favoring aqueous solubility.

Reactivity: The thiol group in 2-nitro-5-thiobenzoic acid () enables disulfide bond formation (e.g., DTNB, ), critical in protein chemistry. Acifluorfen sodium salt () leverages its phenoxy and trifluoromethyl groups for herbicidal activity via light-dependent radical generation.

Thermal Stability: 2-Amino-5-nitrobenzoic acid () has a high melting point (278°C), suggesting stability under heat, whereas the diethylamino derivative’s melting point is unspecified but likely lower due to reduced crystallinity.

Toxicity and Regulation: Acifluorfen is listed in toxic release inventories (), while this compound’s discontinued status () may reflect regulatory or commercial challenges.

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